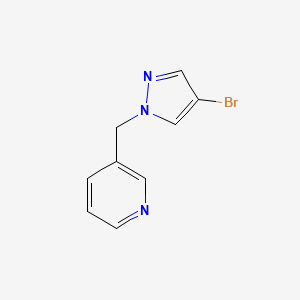

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Description

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a heterocyclic compound featuring a pyridine ring connected via a methylene bridge to a 4-bromo-substituted pyrazole moiety.

The bromine atom at the pyrazole’s 4-position enhances electrophilic reactivity, facilitating cross-coupling reactions for further functionalization.

Properties

IUPAC Name |

3-[(4-bromopyrazol-1-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCSBEALVUBRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592285 | |

| Record name | 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850349-24-5 | |

| Record name | 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 850349-24-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Reactions

A common approach for synthesizing this compound is through nucleophilic substitution, where a pyridine derivative reacts with 4-bromo-1H-pyrazole under basic conditions. The following steps outline this method:

Starting Materials : The reaction usually begins with commercially available 4-bromo-1H-pyrazole and a suitable pyridine derivative.

Reaction Conditions : The reaction is typically conducted in the presence of a base, such as sodium hydride or potassium carbonate, which facilitates the nucleophilic attack on the electrophilic carbon of the bromopyrazole.

Mechanism : The bromine atom in the pyrazole ring acts as a leaving group, allowing for the formation of the new carbon-nitrogen bond between the pyridine and pyrazole moieties.

Yield : This method can yield significant amounts of the desired product, with reported yields varying based on specific reaction conditions and purification methods employed.

Multi-Step Synthesis

In some cases, a multi-step synthesis may be utilized, particularly when starting from simpler precursors or when additional functional groups are required:

Formation of Pyrazole Ring : Initial synthesis may involve creating the pyrazole ring from simpler reactants, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

Subsequent Reactions : After forming the pyrazole structure, further reactions can introduce the pyridine moiety through cyclization reactions or by using coupling agents that facilitate the attachment of the pyridine ring to the pyrazole.

Final Product Isolation : The final product is typically isolated through crystallization or chromatography techniques to ensure purity.

Research Findings and Data

The following table summarizes key data regarding the synthesis of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrN₃ |

| Molecular Weight | 238.08 g/mol |

| CAS Number | 850349-24-5 |

| Synthesis Method | Nucleophilic substitution |

| Typical Yield | Varies (high yields reported) |

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation and Reduction Reactions: Products vary depending on the extent of oxidation or reduction.

Coupling Reactions: Products are typically more complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases. For example, derivatives of this compound have been explored for their efficacy as enzyme inhibitors and receptor modulators, particularly in the context of neurological disorders and cancer therapies.

Case Study: Anticancer Activity

Research has demonstrated that certain derivatives of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine exhibit cytotoxic effects against cancer cell lines. A study evaluated the compound's activity against ovarian and breast cancer cells, finding moderate cytotoxicity with limited toxicity towards non-cancerous cells, suggesting a promising therapeutic index for further development .

Organic Synthesis

Intermediate in Complex Synthesis

This compound acts as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating diverse chemical entities that can be used in various applications.

Data Table: Synthetic Pathways

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Nucleophilic Substitution | Basic conditions (K2CO3) | 85 | |

| Coupling Reactions | DMF solvent | 75 |

Biological Studies

Enzyme Inhibition and Modulation

The compound is utilized in biological studies to investigate its role as an enzyme inhibitor. Research has indicated its potential to modulate various receptors, making it a candidate for treating conditions such as diabetes and hypertension through the inhibition of specific enzymes involved in metabolic pathways.

Case Study: Antidiabetic Activity

In vitro studies have shown that derivatives of this compound can significantly reduce blood glucose levels, indicating potential applications in managing diabetes-related disorders .

Material Science

Development of New Materials

In material science, this compound has been explored for its electronic and optical properties. Its unique structure allows for the design of materials with specific functionalities, such as improved conductivity or photonic characteristics.

Application Example: Electronic Devices

Research is ongoing into using this compound as a component in electronic devices due to its favorable electrical properties when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The pyrazole and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the activity of enzymes or receptors.

Comparison with Similar Compounds

2-(4-Bromo-1H-pyrazol-1-yl)pyridine

- Structure : Direct linkage between pyrazole (position 1) and pyridine (position 2), lacking a methylene bridge.

- Key Differences : Reduced conformational flexibility compared to the target compound.

- Applications : Used in DNA-encoded libraries for lead discovery due to its hydrogen-bonding and aromatic pharmacophoric features .

4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

- Structure : Pyridin-4-ylmethyl group at pyrazole position 1; amine substituent at position 3.

- Key Differences: The amine group introduces hydrogen-bond donor capacity, which may enhance interactions with polar enzyme pockets. This compound is cataloged as a pharmaceutical intermediate .

4-(4-Bromo-1H-pyrazol-3-yl)pyridine

- Structure : Pyrazole (position 3) linked to pyridine (position 4).

- Key Differences: Altered regiochemistry affects electronic distribution and steric interactions. This analog is noted for its similarity score (0.91) to the target compound in structural databases .

P3C (4-(4-Bromo-1H-pyrazol-1-yl)-6-[(ethylcarbamoyl)amino]-N-(pyridine-3-yl)pyridine-3-carboxamide)

Key Observations :

- Linker Impact : The methylene bridge in the target compound may improve binding kinetics compared to direct pyrazole-pyridine linkages (e.g., 2-(4-Bromo-1H-pyrazol-1-yl)pyridine) by allowing optimal positioning in enzyme pockets .

- Substituent Effects : Bromine at pyrazole position 4 is critical for halogen bonding, as seen in P3C’s strong Gyrase B inhibition. Amine or carboxamide substituents (e.g., in P3C) enhance hydrogen-bond interactions .

- Selectivity: Piperidine-containing analogs (e.g., ) exhibit high selectivity for LSD1 over monoamine oxidases, suggesting that bulky substituents near the pyridine ring may reduce off-target effects .

Biological Activity

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a compound that combines a pyridine ring with a 4-bromo-1H-pyrazole moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 238.08 g/mol. The presence of the bromine atom in the pyrazole ring enhances its reactivity, while the pyridine component contributes to its biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Various studies have demonstrated that compounds containing pyrazole rings can inhibit the growth of multiple cancer cell lines:

- Inhibitory Effects : Compounds similar to this compound have shown cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) with IC50 values ranging from low micromolar to sub-micromolar levels .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 25 | Raji (lymphoma) | 25.2 ± 3.2 |

| Compound 26 | A375 (melanoma) | Significant activity |

| Compound 27 | Bel-7402 (hepatocellular carcinoma) | Significant inhibition |

The anticancer mechanisms of pyrazole derivatives often involve the induction of apoptosis and cell cycle arrest. For instance, compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G0/G1 phase .

Anti-inflammatory Properties

In addition to anticancer effects, pyrazole derivatives are recognized for their anti-inflammatory activities. Studies have indicated that these compounds can reduce inflammation in various models, suggesting their potential use in treating inflammatory diseases .

Neurological Applications

Recent research has also explored the role of pyrazole derivatives as allosteric modulators for muscarinic acetylcholine receptors, particularly M4 receptors. These compounds may offer therapeutic benefits for neurological disorders such as Alzheimer's disease by selectively modulating receptor activity without the side effects associated with traditional agonists .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, highlighting their diverse pharmacological profiles:

- Cytotoxic Evaluation : A study evaluated a series of 1H-pyrazole derivatives against various cancer cell lines, revealing significant antiproliferative activity and low toxicity to normal cells .

- Structure-Activity Relationships (SAR) : Investigations into SAR have shown that modifications to the pyrazole ring can enhance biological activity, indicating that further optimization could yield more potent compounds .

- In Vivo Studies : In vivo assessments in mouse models demonstrated that certain pyrazole derivatives could inhibit tumor growth without systemic toxicity, supporting their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 3-fluoropyridine with 4-bromo-1H-pyrazole under reflux in a polar aprotic solvent (e.g., DMF) with a base like triethylamine (EtN) .

- Step 2 : Purify the crude product using liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key characterization : H NMR (DMSO-) typically shows signals for pyridine (δ 8.94 ppm, d) and pyrazole (δ 7.87 ppm, d), with ESIMS confirming the molecular ion peak (m/z 224 [M+H]) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- H/C NMR : Assigns proton environments (e.g., pyridine vs. pyrazole protons) and verifies substitution patterns .

- Mass spectrometry (ESI-MS) : Confirms molecular weight and bromine isotopic patterns .

- X-ray crystallography : Resolves 3D structure and confirms regiochemistry (e.g., pyrazole-pyridine linkage) .

Q. How is purification optimized for intermediates in its synthesis?

- Low-yield intermediates : Use recrystallization (e.g., from ethanol/water) or flash chromatography (silica gel, optimized solvent polarity) to remove byproducts like unreacted starting materials .

- High-purity requirements : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for final products .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in pyrazole-pyridine coupling?

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity of brominated pyrazoles by stabilizing transition states .

- Catalytic systems : Palladium-based catalysts (e.g., Pd(dba)/XPhos) improve cross-coupling efficiency in Suzuki-Miyaura reactions with aryl boronic acids .

- Thermal vs. microwave-assisted synthesis : Microwave irradiation reduces reaction times (e.g., 12 h → 1 h) and improves yields by 10–15% for similar heterocycles .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Q. What strategies address contradictions in reported synthetic yields?

- Case study : Initial synthesis of 3-bromo-1H-pyrazolo[4,3-b]pyridine yielded 29% due to competing side reactions; optimization with Boc protection increased yield to 88% .

- Data reconciliation : Compare reaction scales, solvent purity, and catalyst loading across studies. For example, anhydrous conditions (N atmosphere) prevent hydrolysis of Boc-protected intermediates .

Q. How can computational methods predict reactivity or electronic properties?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For brominated pyridines, the C4 position is often more reactive due to electron-withdrawing effects .

- Docking studies : Screen derivatives for binding to biological targets (e.g., kinase enzymes) by simulating interactions with pyridine/pyrazole motifs .

Q. What are the challenges in functionalizing the pyrazole ring post-synthesis?

- Bromine substitution : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) requires careful control of steric hindrance from the pyridine methyl group .

- Acid-sensitive groups : Use mild deprotection conditions (e.g., TFA/DCM at 0°C) to avoid cleavage of the pyrazole-methyl-pyridine bond .

Q. How is antimicrobial activity evaluated for derivatives of this compound?

- In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Derivatives with electron-withdrawing groups (e.g., Br, NO) often show enhanced activity .

- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., pyridine methylation) with potency trends .

Methodological Notes

- Data validation : Cross-reference NMR shifts with predicted spectra (e.g., MestReNova) to confirm assignments .

- Reproducibility : Document solvent batch purity and reaction atmosphere (e.g., anhydrous vs. ambient) to mitigate variability .

- Safety : Brominated pyrazoles may release HBr under heating; use scrubbers and neutralization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.